Trimidox hydrochloride

Descripción

Structure

3D Structure of Parent

Propiedades

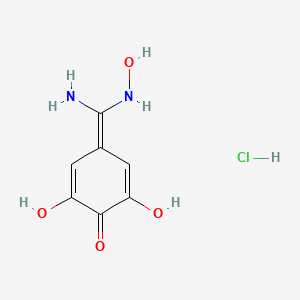

IUPAC Name |

N',3,4,5-tetrahydroxybenzenecarboximidamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4.ClH/c8-7(9-13)3-1-4(10)6(12)5(11)2-3;/h1-2,10-13H,(H2,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBKNXSNOQYLIRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=NO)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95933-75-8 |

Source

|

| Record name | Benzenecarboximidamide, N,3,4,5-tetrahydroxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95933-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Trimidox Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimidox hydrochloride, also known as 3,4,5-trihydroxybenzohydroxamidoxime, is a potent inhibitor of ribonucleotide reductase (RNR), the rate-limiting enzyme in the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs). By targeting this critical step in DNA synthesis and repair, Trimidox exhibits significant antineoplastic properties. This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development and cancer therapy research.

Core Mechanism of Action: Ribonucleotide Reductase Inhibition

Trimidox's primary mechanism of action is the inhibition of ribonucleotide reductase (RNR).[1][2][3] RNR catalyzes the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, a crucial step for DNA replication and repair.[4] Increased RNR activity is a hallmark of malignant transformation and tumor cell proliferation, making it a key target for anticancer therapies.[1][4]

Trimidox is a member of the hydroxyl-benzohydroxamic acid derivative class of RNR inhibitors.[5] Its inhibitory action is attributed to its function as a radical scavenger that forms a complex with the iron center of the R2 subunit of RNR (hRRM2).[5] This interaction disrupts the tyrosyl radical essential for the catalytic activity of the enzyme, thereby halting the production of deoxyribonucleotides.

The direct consequence of RNR inhibition by Trimidox is the depletion of intracellular dNTP pools, particularly deoxycytidine triphosphate (dCTP) and deoxyguanosine triphosphate (dGTP).[1][2] This depletion stalls DNA synthesis, leading to cell cycle arrest and the induction of apoptosis in cancer cells.

Caption: Mechanism of Ribonucleotide Reductase inhibition by Trimidox.

Quantitative Data

The efficacy of this compound has been quantified across various cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HL-60 | Human Promyelocytic Leukemia | 35 | [1][2][6][7] |

| L1210 | Mouse Leukemia | 7.5 | [2] |

| U87MG | Human Malignant Glioma | 203 | [8] |

| T98G | Human Malignant Glioma | 198 | [8] |

| LNZ308 | Human Malignant Glioma | 147 | [8] |

| wt1119 p53-positive | Human Malignant Glioma | 173 | [8] |

| wt1119 p53-null | Human Malignant Glioma | 133 | [8] |

Experimental Protocols

Cell Viability Assay

A common method to assess the cytotoxic effects of Trimidox is the Cell Counting Kit-8 (CCK-8) assay.

-

Objective: To determine the concentration of Trimidox that inhibits cell proliferation by 50% (IC50).

-

Methodology:

-

Seed cells (e.g., ARPE-19) in a 96-well plate at a specified density.

-

After 24 hours, treat the cells with varying concentrations of Trimidox (e.g., 100 µM) and a vehicle control.

-

Incubate the plate for a defined period (e.g., 24 hours).

-

Following treatment, replace the medium and culture for an additional period (e.g., 6 days).

-

Add CCK-8 solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value.

-

Caption: Workflow for a typical cell viability assay.

Apoptosis Assay

The induction of apoptosis by Trimidox can be quantified using flow cytometry with an Annexin V-FITC and Propidium Iodide (PI) staining kit.

-

Objective: To quantify the percentage of apoptotic and necrotic cells following Trimidox treatment.

-

Methodology:

-

Culture cells (e.g., ARPE-19) and treat with a specified concentration of Trimidox (e.g., 100 µM) for various time points (e.g., 1, 2, 3, 5, and 8 days).

-

Harvest the cells and wash them twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 2.5 µL of FITC Annexin V and 2.5 µL of Propidium Iodide to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Caption: Proposed apoptotic signaling pathway induced by Trimidox.

Ribonucleotide Reductase Activity Assay

-

Objective: To directly measure the inhibition of RNR activity by Trimidox.

-

Generalized Methodology:

-

Prepare a partially purified RNR enzyme extract from a relevant cell line (e.g., L1210 cells).

-

The assay mixture typically contains a buffer, a ribonucleoside diphosphate (B83284) substrate (e.g., [³H]CDP), a reducing agent (e.g., dithiothreitol), and an allosteric effector (e.g., ATP).

-

Add varying concentrations of this compound to the assay mixture.

-

Initiate the reaction by adding the enzyme preparation and incubate at 37°C for a defined period.

-

Stop the reaction (e.g., by boiling).

-

Convert the resulting deoxyribonucleoside diphosphate to the deoxynucleoside by adding a phosphatase (e.g., snake venom phosphodiesterase).

-

Separate the deoxyribonucleoside product from the ribonucleoside substrate using an appropriate method (e.g., Dowex-1-borate column chromatography).

-

Quantify the amount of radiolabeled deoxyribonucleoside product using liquid scintillation counting.

-

Calculate the percentage of RNR inhibition relative to a control without Trimidox.

-

Synergistic Effects and Therapeutic Potential

Trimidox has demonstrated synergistic antitumor effects when used in combination with other chemotherapeutic agents. This suggests its potential role in combination therapies to enhance efficacy and overcome drug resistance. Notable synergistic interactions have been reported with:

-

Tiazofurin: In human promyelocytic leukemia HL-60 cells.[6]

-

Ara-C (Cytarabine): Trimidox-induced depletion of dCTP pools enhances the phosphorylation and incorporation of Ara-C into DNA, leading to a synergistic cytotoxic effect in HL-60 cells.[4]

-

Adriamycin, Streptozotocin, Cisplatin, and Cyclophosphamide: In various leukemia models.[5]

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound, such as its half-life, clearance, and bioavailability in humans, are not extensively reported in the publicly available scientific literature. In vivo studies in animal models have been conducted, demonstrating its activity in suppressing retroviral-induced immunodeficiency disease in mice, but specific pharmacokinetic data from these studies are limited.[7] Further investigation into the pharmacokinetic profile of Trimidox is necessary for its clinical development.

Conclusion

This compound is a potent inhibitor of ribonucleotide reductase, exerting its anticancer effects through the depletion of dNTP pools, leading to the induction of apoptosis. Its efficacy has been demonstrated in various cancer cell lines, and it shows promise as a synergistic agent in combination chemotherapy. While its core mechanism of action is well-understood, further research, particularly in the area of its clinical pharmacokinetics, is required to fully realize its therapeutic potential in oncology.

References

- 1. Portico [access.portico.org]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of the Ex Vivo and In Vivo Antiretroviral Activity of Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. cdn.ymaws.com [cdn.ymaws.com]

- 6. WO2023064857A1 - Quinoline compounds as inhibitors of kras - Google Patents [patents.google.com]

- 7. treatmentactiongroup.org [treatmentactiongroup.org]

- 8. US20230303599A1 - Prodrugs of phosphonamide nucleotide analogues and their pharmaceutical use - Google Patents [patents.google.com]

Trimidox Hydrochloride: A Technical Guide to its Function as a Ribonucleotide Reductase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimidox hydrochloride, also known as 3,4,5-trihydroxybenzamidoxime hydrochloride (VF-233), is a potent inhibitor of ribonucleotide reductase (RR). This enzyme is the rate-limiting step in the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs), the essential precursors for DNA replication and repair. By targeting this critical cellular process, Trimidox exhibits significant antineoplastic properties, particularly against hematological malignancies. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative efficacy, associated experimental protocols, and the intricate signaling pathways it modulates.

Introduction

Ribonucleotide reductase is a well-established and critical target in cancer chemotherapy due to its elevated activity in rapidly proliferating malignant cells.[1] this compound has emerged as a specific inhibitor of this enzyme, demonstrating cytotoxic effects in various cancer cell lines.[2][3] Its action leads to the depletion of intracellular dNTP pools, thereby stalling DNA synthesis and inducing apoptotic cell death. This document serves as a comprehensive resource for researchers and drug development professionals, detailing the scientific foundation of Trimidox's function and providing practical information for its study and potential therapeutic application.

Chemical Properties

| Property | Value |

| Chemical Name | N,3,4,5-tetrahydroxy-benzenecarboximidamide, monohydrochloride |

| Synonyms | Trimidox, VF 233 |

| CAS Number | 95933-75-8 |

| Molecular Formula | C₇H₈N₂O₄ · HCl |

| Molecular Weight | 220.6 g/mol |

Mechanism of Action

This compound exerts its primary effect through the direct inhibition of ribonucleotide reductase. This inhibition disrupts the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs), leading to an imbalance and overall depletion of the intracellular dNTP pools necessary for DNA synthesis.[4]

Signaling Pathways Modulated by this compound

The inhibition of ribonucleotide reductase by Trimidox triggers a cascade of cellular events, culminating in apoptosis. The key signaling pathways involved are illustrated below.

Caption: Apoptotic signaling pathway induced by this compound.

Trimidox-mediated inhibition of ribonucleotide reductase leads to a decrease in dNTP pools, which in turn inhibits DNA synthesis. This cellular stress induces the expression and phosphorylation of p53 at Serine 15 and 20.[5] Concurrently, Trimidox treatment leads to an increase in c-myc expression and activation of the JNK signaling pathway, while inhibiting the ERK pathway.[2][3] These events converge on the mitochondria, triggering the release of cytochrome c into the cytoplasm.[2] Cytosolic cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3.[2] Activated caspase-3 leads to the cleavage of key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), ultimately resulting in the execution of apoptosis.[3] Notably, this apoptotic pathway is independent of caspase-8 activation.[2]

Quantitative Data

The inhibitory and cytotoxic effects of this compound have been quantified in various studies, primarily in leukemia cell lines.

| Cell Line | Assay | IC₅₀ Value (µM) | Reference |

| Human Promyelocytic Leukemia (HL-60) | Growth Inhibition | 35 | [6] |

| L1210 Leukemia Cells | Cytotoxicity | 7.5 | [7] |

| L1210 Cell Extracts | RR Activity | 5 | [7] |

| T-cells (from B10.D2 mice) | Proliferation Inhibition | ~25-50 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Ribonucleotide Reductase Activity Assay ([³H]CDP Reduction Method)

This assay measures the enzymatic activity of RR by quantifying the conversion of a radiolabeled ribonucleotide to a deoxyribonucleotide.

Materials:

-

Cell or tissue extracts

-

[³H]Cytidine-5'-diphosphate ([³H]CDP)

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.6, 15 mM MgSO₄, 1 mM EDTA)

-

ATP, NADPH, Thioredoxin (TR), Thioredoxin Reductase (TRR)

-

This compound or other inhibitors

-

Perchloric acid

-

Potassium hydroxide (B78521) (KOH)

-

Scintillation counter and vials

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, ATP, NADPH, TR, and TRR.

-

Add the cell extract containing ribonucleotide reductase to the reaction mixture.

-

To test for inhibition, pre-incubate the enzyme with various concentrations of this compound.

-

Initiate the reaction by adding [³H]CDP.

-

At specific time points, take aliquots of the reaction mixture and quench the reaction by adding perchloric acid.

-

Neutralize the samples with KOH.

-

Quantify the amount of [³H]dCDP formed using a scintillation counter.

-

Calculate the enzyme activity and the inhibitory effect of Trimidox.

Determination of Cellular IC₅₀ Values (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of Trimidox on cultured cells.

Materials:

-

Adherent or suspension cancer cell lines

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach (for adherent cells) or stabilize.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilize the formazan crystals by adding DMSO to each well.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the cell viability against the logarithm of the Trimidox concentration and determine the IC₅₀ value using non-linear regression analysis.

Measurement of Intracellular dNTP Pools (HPLC-MS/MS)

This method allows for the precise quantification of changes in dNTP levels following Trimidox treatment.

Materials:

-

Treated and untreated cell pellets

-

Methanol

-

Water

-

HPLC-MS/MS system with a suitable column (e.g., Hypercarb)

-

dNTP standards

Procedure:

-

Harvest cells by centrifugation and wash with ice-cold PBS.

-

Extract the nucleotides by adding a cold methanol/water solution to the cell pellet.

-

Vortex and sonicate the samples on ice to ensure complete cell lysis.

-

Centrifuge to remove cell debris and collect the supernatant containing the nucleotides.

-

Analyze the supernatant using an HPLC-MS/MS system.

-

Separate the dNTPs using a specific chromatographic gradient.

-

Detect and quantify the dNTPs using mass spectrometry in multiple reaction monitoring (MRM) mode.

-

Calculate the intracellular concentrations of dNTPs by comparing the peak areas to a standard curve generated with known concentrations of dNTP standards.[2][3]

Western Blot Analysis of Apoptosis Markers

This technique is used to detect changes in the expression and cleavage of proteins involved in the apoptotic pathway.

Materials:

-

Protein lysates from treated and untreated cells

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, anti-cytochrome c)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells and determine the protein concentration of the lysates.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply a chemiluminescent substrate.

-

Detect the protein bands using an imaging system. Analyze the changes in protein levels and cleavage products.[8]

Experimental and Screening Workflows

The following diagram illustrates a typical workflow for the screening and characterization of ribonucleotide reductase inhibitors like this compound.

Caption: A generalized workflow for the discovery and characterization of ribonucleotide reductase inhibitors.

Chemical Synthesis

The synthesis of this compound (N,3,4,5-tetrahydroxy-benzenecarboximidamide hydrochloride) can be achieved through a multi-step process. A general synthetic route involves the reaction of a benzonitrile (B105546) derivative with hydroxylamine (B1172632) hydrochloride to form the corresponding benzamidoxime (B57231). This intermediate is then subjected to reduction to yield the final benzamidine (B55565) product.

A plausible synthesis route starts with 3,4,5-trihydroxybenzonitrile. This starting material is reacted with hydroxylamine hydrochloride in a suitable solvent to form 3,4,5-trihydroxybenzamidoxime. Subsequent catalytic hydrogenation of the benzamidoxime intermediate would yield Trimidox, which can then be converted to its hydrochloride salt.[9]

Conclusion

This compound is a specific and potent inhibitor of ribonucleotide reductase, a key enzyme in DNA synthesis. Its mechanism of action, involving the depletion of dNTP pools and the subsequent induction of a well-defined apoptotic signaling cascade, makes it a compound of significant interest in oncology research and drug development. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further investigation into the therapeutic potential of Trimidox and the development of novel ribonucleotide reductase inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Trimidox, an inhibitor of ribonucleotide reductase, synergistically enhances the inhibition of colony formation by Ara-C in HL-60 human promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Inhibition of allogeneic inflammatory responses by the Ribonucleotide Reductase Inhibitors, Didox and Trimidox - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. CN106565541A - Synthesis method for benzamidine derivatives - Google Patents [patents.google.com]

Trimidox hydrochloride for cancer chemotherapy research

An In-Depth Technical Guide to Trimidox Hydrochloride for Cancer Chemotherapy Research

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Trimidox (hydrochloride), also known as 3,4,5-trihydroxybenzohydroxamidoxime or VF-233, is an inhibitor of the enzyme ribonucleotide reductase (RNR).[1][2][3] RNR is the rate-limiting enzyme in the de novo synthesis of deoxynucleoside triphosphates (dNTPs), which are essential for DNA replication and repair.[2][4] By inhibiting RNR, Trimidox disrupts the supply of these crucial building blocks, thereby impeding the proliferation of cancer cells.[5] Preclinical studies have demonstrated its efficacy in vitro against human leukemia cell lines and in vivo in murine leukemia models, where it has shown a favorable toxicity profile compared to the established RNR inhibitor, hydroxyurea (B1673989).[1][6] Furthermore, Trimidox exhibits synergistic effects when combined with other chemotherapeutic agents like Ara-C, suggesting its potential utility in combination therapy.[4] This guide provides a comprehensive overview of the mechanism of action, preclinical data, and key experimental protocols related to this compound in the context of cancer research.

Introduction

The enzyme ribonucleotide reductase (RNR) catalyzes the formation of deoxyribonucleotides from ribonucleotides, a critical step for DNA synthesis and repair.[2] Due to the high proliferative rate of cancer cells, which demands a constant supply of dNTPs, RNR activity is often elevated in malignant tissues, making it a prime target for cancer chemotherapy.[2][7] Trimidox (3,4,5-trihydroxybenzohydroxamidoxime) was identified as a potent inhibitor of this enzyme.[3][4] Its investigation has primarily focused on its potential as an antileukemic agent, both as a monotherapy and in combination with other drugs.[1][4][6]

Mechanism of Action

Trimidox exerts its anticancer effect by specifically targeting and inhibiting ribonucleotide reductase.[2][3] This inhibition disrupts the conversion of ribonucleoside diphosphates (ADP, GDP, CDP, UDP) to their deoxyribonucleoside diphosphate (B83284) counterparts (dADP, dGDP, dCDP, dUDP). The subsequent reduction in the intracellular pools of deoxynucleoside triphosphates (dNTPs) has two major consequences for cancer cells:

-

Inhibition of DNA Synthesis: The depletion of dNTPs, the essential building blocks for DNA, halts DNA replication, thereby arresting cell proliferation.[5]

-

Induction of Apoptosis: A sustained lack of dNTPs can lead to DNA damage and cellular stress, ultimately triggering programmed cell death (apoptosis).[4]

Studies in HL-60 leukemia cells have shown that treatment with Trimidox significantly decreases the intracellular pools of deoxycytidine triphosphate (dCTP) and deoxyguanosine triphosphate (dGTP).[2][4]

Preclinical Data

In Vitro Studies

Trimidox has demonstrated significant antileukemic activity in human promyelocytic leukemia HL-60 cells. It effectively inhibits cell growth and depletes the dNTP pools necessary for proliferation.[1][2] In combination with other agents, it shows a synergistic ability to inhibit colony formation and induce apoptosis.[4]

| Cell Line | Parameter | Value / Effect | Reference |

| HL-60 (Human Promyelocytic Leukemia) | IC50 (Growth Inhibition) | 35 µM | [1][2][8] |

| HL-60 | dGTP pool (at 50 µM for 24h) | Decreased to 24% of control | [2] |

| HL-60 | dCTP pool (at 50 µM for 24h) | Decreased to 39-46% of control | [2] |

| HL-60 | Cell Cycle Distribution (20-80 µM for 4 days) | No significant effects on distribution | [2] |

In Vivo Studies

The efficacy of Trimidox has been evaluated in a murine model of retrovirus-induced lymphoproliferative disease. In this late-stage disease model, Trimidox was compared to hydroxyurea (HU), a standard RNR inhibitor, and Didox (DX), another novel RNR inhibitor.[6]

| Animal Model | Treatment Groups | Duration | Key Outcomes | Reference |

| LP-BM5 Murine Leukemia Virus-Infected Mice | Hydroxyurea (HU), Trimidox (TX), Didox (DX) | 4 weeks (daily) | All treatments partially reversed late-stage disease, resulting in significantly reduced spleen weights.[6] | [6] |

| Efficacy: DX > TX > HU in improving spleen histology.[6] | ||||

| Toxicity: TX and DX were significantly better tolerated, with less bone marrow toxicity (myelosuppression) than HU.[6] |

Synergistic Potential

A key area of research for Trimidox is its ability to enhance the efficacy of other chemotherapeutic agents. This synergistic activity is primarily based on its mechanism of depleting specific dNTP pools.

-

With Tiazofurin: Trimidox shows synergistic growth inhibitory and differentiating effects in HL-60 cells when combined with tiazofurin.[1][2]

-

With Ara-C (Cytarabine): Trimidox synergistically enhances the antitumor effect of Ara-C.[4] Ara-C is a prodrug that must be phosphorylated by deoxycytidine kinase to become active. This kinase is subject to negative feedback inhibition by its end-product, dCTP. By inhibiting RNR, Trimidox lowers intracellular dCTP levels, which relieves the negative feedback on deoxycytidine kinase. This leads to increased phosphorylation and activation of Ara-C, enhancing its ability to induce apoptosis.[4]

Key Experimental Protocols

Cell Growth Inhibition Assay (IC50 Determination)

This protocol is a generalized method for determining the concentration of Trimidox that inhibits 50% of cell growth (IC50) in a cancer cell line like HL-60.

-

Cell Seeding: Plate cells (e.g., HL-60) in a 96-well microtiter plate at a predetermined density (e.g., 2x10⁴ cells/well) in a suitable culture medium.[9]

-

Drug Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO) and create a series of serial dilutions.

-

Treatment: Add the various concentrations of Trimidox to the wells. Include untreated control wells and solvent control wells.

-

Incubation: Incubate the plate for a specified period (e.g., 72 or 96 hours) under standard cell culture conditions (37°C, 5% CO₂).[9]

-

Viability Assessment: Measure cell viability using a standard assay, such as MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) or WST-8.[9] These assays measure metabolic activity, which correlates with the number of viable cells.

-

Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration. Use non-linear regression analysis to fit the data to a dose-response curve and calculate the IC50 value.[10]

In Vivo Murine Retrovirus Model Protocol

This protocol is based on the study evaluating Trimidox in mice with late-stage retrovirus-induced lymphoproliferative disease.[6]

-

Disease Induction: Infect susceptible mice (e.g., C57BL/6) with LP-BM5 murine leukemia virus.

-

Disease Progression: Allow the disease to progress for a set period (e.g., 9 weeks) until immunodeficiency and lymphoproliferative disease are established.

-

Treatment Initiation: Divide mice into treatment cohorts (e.g., vehicle control, Hydroxyurea, Trimidox, Didox).

-

Drug Administration: Administer drugs daily via a suitable route (e.g., intraperitoneal injection) for the duration of the study (e.g., 4 weeks).

-

Monitoring and Endpoint Analysis:

-

Monitor animal health and weight regularly.

-

Collect spleens for histological analysis to assess disease reversal.

-

Assess hematopoietic toxicity by measuring peripheral blood indices (white blood cells, hematocrit) and assaying femur cellularity and the content of hematopoietic progenitors (CFU-GM, BFU-E).[6]

-

-

Statistical Analysis: Compare the outcomes between treatment groups and the control group using appropriate statistical tests.

Conclusion and Future Directions

This compound is a ribonucleotide reductase inhibitor with demonstrated preclinical efficacy against leukemia.[1][6] Its key attributes include a favorable toxicity profile compared to hydroxyurea and a strong potential for synergistic combination with other chemotherapeutics like Ara-C.[4][6] However, the available research is dated, and further investigation is required to fully understand its potential.

Future research should focus on:

-

Broad-Spectrum Screening: Evaluating the efficacy of Trimidox across a wider range of cancer cell lines and solid tumor models.

-

Pharmacokinetics and Pharmacodynamics: Conducting detailed studies to understand the drug's absorption, distribution, metabolism, and excretion (ADME) properties.

-

Combination Studies: Exploring novel synergistic combinations with modern targeted therapies and immunotherapies.

-

Resistance Mechanisms: Investigating potential mechanisms of resistance to Trimidox to inform the development of strategies to overcome them.

While no active clinical trials for this compound were identified in the search results, its clear mechanism of action and promising early data suggest it could be a candidate for renewed interest in the development of novel cancer therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. scbt.com [scbt.com]

- 4. Trimidox, an inhibitor of ribonucleotide reductase, synergistically enhances the inhibition of colony formation by Ara-C in HL-60 human promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. Short-term treatment with novel ribonucleotide reductase inhibitors Trimidox and Didox reverses late-stage murine retrovirus-induced lymphoproliferative disease with less bone marrow toxicity than hydroxyurea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways [explorationpub.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Antileukemic Potential of Trimidox Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antileukemic activities of Trimidox (B1662404) hydrochloride, a potent inhibitor of ribonucleotide reductase. The following sections detail its mechanism of action, efficacy in preclinical studies, and the experimental methodologies used to elucidate its anticancer properties.

Core Mechanism of Action

Trimidox hydrochloride's primary antileukemic activity stems from its function as a ribonucleotide reductase inhibitor.[1] This enzyme is crucial for the de novo synthesis of deoxynucleoside triphosphates (dNTPs), the essential building blocks for DNA replication and repair. By inhibiting this rate-limiting step, this compound effectively depletes the intracellular pools of dGTP and dCTP, leading to the suppression of leukemia cell proliferation.[2]

Quantitative Efficacy Data

The following tables summarize the key quantitative data from preclinical studies investigating the antileukemic effects of this compound.

Table 1: In Vitro Efficacy of this compound in HL-60 Human Promyelocytic Leukemia Cells

| Parameter | Condition | Result | Reference |

| IC50 | Single agent | 35 µM | [2] |

| dGTP Levels | 50 µM Trimidox, 24h | Reduced to 24% of control | [2] |

| dCTP Levels | 50 µM Trimidox, 24h | Reduced to 39% of control | [2] |

| Cell Number | 25 µM Trimidox + 10 µM Tiazofurin (B1684497), 4 days | Reduced to 16% of control | [2] |

Table 2: Synergistic Effects of this compound with Other Anticancer Agents in HL-60 Cells

| Combination Agent | Parameter | Condition | Result | Reference |

| Tiazofurin | CD11b Expression | 25 µM Trimidox + 10 µM Tiazofurin | 2.9-fold increase | [2] |

| CD33 Expression | 25 µM Trimidox + 10 µM Tiazofurin | 1.9-fold increase | [2] | |

| CD71 Expression | 25 µM Trimidox + 10 µM Tiazofurin | 7.3-fold increase | [2] | |

| Ara-C | Ara-C Incorporation into DNA | 75 µM Trimidox preincubation | 1.51-fold increase | [1] |

| Ara-C Incorporation into DNA | 100 µM Trimidox preincubation | 1.89-fold increase | [1] | |

| Ara-CTP Pools | 75 µM Trimidox preincubation | 1.9-fold increase | [1] | |

| Ara-CTP Pools | 100 µM Trimidox preincubation | 2.5-fold increase | [1] |

Table 3: Induction of Apoptosis and Immunomodulatory Effects of this compound

| Cell Line/System | Parameter | Condition | Result | Reference |

| Various Leukemia Cell Lines | Apoptosis Induction | 300 µM Trimidox | Apoptosis induced in NALM-6, HL-60, MOLT-4, Jurkat, U937, and K562 | [3] |

| NALM-6 | DNA Damage | 250 µM Trimidox | Time-dependent increase | [3] |

| Allogeneic Mixed Lymphocyte Reaction | T-cell Proliferation | 25 µM Trimidox | 40-45% inhibition | |

| T-cell Proliferation | 50 µM Trimidox | 40-45% inhibition | ||

| T-cell Proliferation | 100 µM Trimidox | 75-80% inhibition | ||

| IL-2 Production | 25 µM Trimidox | Reduced to background levels |

Signaling Pathways of this compound-Induced Apoptosis

This compound induces apoptosis in leukemia cells through a downstream signaling cascade initiated by the inhibition of ribonucleotide reductase. This process is characterized by the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3.[3] Notably, this apoptotic pathway appears to be independent of caspase-8 activation.[3]

Further investigation has revealed the involvement of the c-Jun NH2-terminal kinase (JNK) pathway in Trimidox-induced apoptosis, as inhibition of JNK provides a protective effect.[3] Conversely, inhibition of the extracellular signal-regulated kinase (ERK) pathway enhances the apoptotic effects of Trimidox.[3] Additionally, an increase in c-myc RNA expression has been observed following Trimidox treatment, which is associated with the induction of apoptosis.[4] Interestingly, the expression levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax remain unchanged.[3]

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

This section outlines the general methodologies employed in the investigation of this compound's antileukemic activities.

Cell Culture

-

Cell Lines: Human promyelocytic leukemia (HL-60) and human B-cell precursor leukemia (NALM-6) cell lines are commonly used.

-

Culture Medium: Cells are typically maintained in RPMI-1640 or Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10-20% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin.

-

Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability and Growth Inhibition Assays

-

MTT Assay:

-

Seed leukemia cells in 96-well plates at a density of 5 x 10^5 cells/mL.

-

Treat cells with various concentrations of this compound for desired time points (e.g., 24, 48, 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

-

Measurement of Intracellular dNTP Pools

-

Sample Preparation:

-

Treat leukemia cells with this compound.

-

Harvest the cells and extract the nucleotides using a cold acid solution (e.g., 60% methanol (B129727) or trichloroacetic acid).

-

Neutralize the extracts and store at -80°C.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Separate the dNTPs using a strong anion-exchange column.

-

Use a gradient of a low-concentration phosphate (B84403) buffer (pH ~3.5) and a high-concentration phosphate buffer (pH ~2.7) with potassium chloride as the mobile phase.

-

Detect the dNTPs by their UV absorbance at 254 nm.

-

Quantify the peak areas against known standards.

-

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining:

-

Treat cells with this compound.

-

Wash the cells with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Western Blotting for Apoptosis-Related Proteins:

-

Lyse Trimidox-treated cells and determine protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Caspase-3, Caspase-9, Cytochrome c, Bcl-2, Bax, PARP).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Cell Cycle Analysis

-

Propidium Iodide (PI) Staining:

-

Treat cells with this compound.

-

Harvest and fix the cells in cold 70% ethanol.

-

Wash the cells and treat with RNase A.

-

Stain the cells with PI.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Experimental Workflow

The following diagram illustrates a general experimental workflow for the preclinical evaluation of this compound's antileukemic activity.

Caption: General experimental workflow for evaluating antileukemic activity.

References

- 1. Trimidox, an inhibitor of ribonucleotide reductase, synergistically enhances the inhibition of colony formation by Ara-C in HL-60 human promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synergistic growth inhibitory and differentiating effects of trimidox and tiazofurin in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trimidox induces apoptosis via cytochrome c release in NALM-6 human B cell leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trimidox, an inhibitor of ribonucleotide reductase, induces apoptosis and activates caspases in HL-60 promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Trimidox Hydrochloride on Human Promyelocytic Leukemia HL-60 Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimidox (B1662404) hydrochloride, a potent inhibitor of ribonucleotide reductase, has demonstrated significant anti-leukemic activity in human promyelocytic leukemia HL-60 cells. This technical guide synthesizes the current understanding of trimidox's effects on HL-60 cells, focusing on its mechanism of action, impact on cell viability, induction of apoptosis, and synergistic potential with other chemotherapeutic agents. Detailed experimental protocols and visual representations of key cellular pathways are provided to support further research and drug development efforts in oncology.

Introduction

Human promyelocytic leukemia (HL-60) is a cell line that serves as a critical in vitro model for studying the pathogenesis of acute promyelocytic leukemia (APL) and for the preclinical evaluation of novel therapeutic agents. A key enzyme in DNA synthesis and repair, ribonucleotide reductase (RR), is often upregulated in cancer cells to support their high proliferation rate, making it a prime target for anticancer drug development. Trimidox (3,4,5-trihydroxybenzamidoxime) has been identified as a potent inhibitor of this enzyme.[1][2][3] This document provides a comprehensive analysis of the cellular and molecular effects of trimidox hydrochloride on HL-60 cells.

Mechanism of Action

Trimidox's primary mechanism of action is the inhibition of ribonucleotide reductase, the rate-limiting enzyme in the de novo synthesis of deoxynucleoside triphosphates (dNTPs).[1] By inhibiting RR, trimidox effectively depletes the intracellular pools of dNTPs necessary for DNA replication and repair, thereby impeding cell proliferation and inducing cell death.

Signaling Pathway of Trimidox Action

References

- 1. Trimidox, an inhibitor of ribonucleotide reductase, synergistically enhances the inhibition of colony formation by Ara-C in HL-60 human promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synergistic growth inhibitory and differentiating effects of trimidox and tiazofurin in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trimidox, an inhibitor of ribonucleotide reductase, induces apoptosis and activates caspases in HL-60 promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Trimidox Hydrochloride: A Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimidox hydrochloride, also known by its synonym VF-233 hydrochloride, is a potent inhibitor of ribonucleotide reductase with demonstrated antileukemic properties. This technical guide provides a comprehensive overview of the available scientific data on the chemical properties and structure of this compound. It is intended to serve as a valuable resource for researchers and professionals engaged in drug development and cancer research. This document collates known physicochemical properties, structural details, and its mechanism of action, while also highlighting areas where further research is required.

Chemical Properties

This compound is the hydrochloride salt of Trimidox (N,3,4,5-tetrahydroxy-benzenecarboximidamide). The majority of the available data pertains to the hydrochloride form, which is commonly used in research settings.

Physicochemical Data

Quantitative physicochemical data for this compound is not extensively reported in publicly accessible literature. The following table summarizes the available information.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₄·HCl | [1][2][3] |

| Molecular Weight | 220.6 g/mol | [1] |

| CAS Number | 95933-75-8 | [1] |

| Appearance | Crystalline solid | [1] |

| Melting Point | Not Reported | |

| pKa | Not Reported |

Solubility

Solubility data for this compound is crucial for its application in in vitro and in vivo studies. The compound exhibits solubility in various common laboratory solvents.

| Solvent | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |

| Dimethylformamide (DMF) | Soluble | [1] |

| Phosphate-Buffered Saline (PBS) | Soluble | [1] |

Chemical Structure

The chemical structure of Trimidox is characterized by a benzene (B151609) ring substituted with three hydroxyl groups and a carboximidamide functional group. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms of the carboximidamide group.

Key Structural Features

-

Gallic Acid Moiety: The 3,4,5-trihydroxyphenyl group is derived from gallic acid, a well-known antioxidant.

-

Carboximidamide Group: This functional group, also known as a guanyl group, is essential for its biological activity.

-

Stereochemistry: this compound does not contain any chiral centers, and therefore, does not have any stereoisomers.

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is the inhibition of ribonucleotide reductase (RNR), a critical enzyme in the de novo synthesis of deoxyribonucleotides required for DNA replication and repair.

By inhibiting RNR, this compound depletes the intracellular pools of deoxyribonucleoside triphosphates (dNTPs), particularly deoxyguanosine triphosphate (dGTP) and deoxycytidine triphosphate (dCTP).[1] This disruption of dNTP pools leads to the stalling of DNA replication forks and the induction of DNA damage, ultimately triggering apoptosis in rapidly proliferating cells, such as cancer cells.

The downstream effects of this compound-induced RNR inhibition include the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade, leading to programmed cell death.

Experimental Protocols

Biological Activity

This compound has been shown to be a potent inhibitor of cancer cell growth, particularly in leukemia cell lines.

In Vitro Activity

| Cell Line | IC₅₀ | Effect | Source |

| HL-60 (Human Promyelocytic Leukemia) | 35 µM | Growth Inhibition | [4] |

In HL-60 cells, this compound treatment leads to a reduction in dGTP and dCTP pools and the induction of apoptosis.

Conclusion and Future Directions

This compound is a promising ribonucleotide reductase inhibitor with potential for development as an anticancer agent. However, a significant gap exists in the publicly available, in-depth technical information regarding its physicochemical properties and experimental protocols. To facilitate further research and development, future work should focus on:

-

Detailed Physicochemical Characterization: Determination of melting point, pKa, and comprehensive solubility profiling.

-

Development and Publication of Analytical Methods: Validated HPLC or other analytical methods for the quantification of this compound in various matrices are needed.

-

Elucidation of Synthetic Route: Publication of a detailed and reproducible synthetic protocol would greatly benefit the research community.

-

In-depth Mechanistic Studies: Further investigation into the specific interactions with ribonucleotide reductase and a broader characterization of its effects on cellular signaling pathways.

This technical guide provides a foundation of the current knowledge on this compound. It is hoped that this will encourage further research to fully elucidate the properties and potential of this interesting molecule.

References

A Comprehensive Review of the Biological Activity of Trimidox Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the existing literature on the biological activity of Trimidox hydrochloride, a potent inhibitor of ribonucleotide reductase. The following sections detail its mechanism of action, summarize key quantitative data, and outline experimental protocols from pivotal studies.

Mechanism of Action

This compound is a specific inhibitor of ribonucleotide reductase, the rate-limiting enzyme responsible for the de novo synthesis of deoxyribonucleotides required for DNA replication.[1] By targeting this enzyme, Trimidox effectively halts DNA synthesis, leading to cell growth inhibition and cytotoxicity.[1] This mechanism makes it a compound of interest in cancer chemotherapy research.[1]

Studies have shown that in addition to its primary mode of action, Trimidox can induce apoptosis in human leukemia cell lines.[1] This programmed cell death is initiated through the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and caspase-3, key executioner enzymes in the apoptotic cascade.[1]

Quantitative Data Summary

The biological activity of Trimidox has been quantified in several studies across different cancer cell lines. The following table summarizes the key inhibitory concentrations (IC50) and effects on cellular processes.

| Parameter | Cell Line | Value | Reference |

| Ribonucleotide Reductase Inhibition (IC50) | L1210 cell extracts | 5 µM | [1] |

| Cytotoxicity (IC50) | L1210 cells | 7.5 µM | [1] |

| Cell Growth Inhibition (IC50) | HL-60 cells | 35 µmol/L | [1] |

| dGTP Pool Reduction | HL-60 cells (at 50 µmol/L) | 24% of control | [1] |

| dCTP Pool Reduction | HL-60 cells (at 50 µmol/L) | 39% of control | [1] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the known signaling pathway affected by Trimidox and a general workflow for assessing its cytotoxic and apoptotic activity.

Caption: Mechanism of action of this compound.

Caption: General experimental workflow for evaluating Trimidox.

Key Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility. Below are outlines of the protocols derived from the literature.

Cell Lines and Culture Conditions

-

L1210 (mouse leukemia) and HL-60 (human promyelocytic leukemia) cells are commonly used.[1]

-

Cells are typically cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified atmosphere with 5% CO2 at 37°C.

Cytotoxicity Assay (e.g., MTT Assay)

-

Cell Seeding: Plate cells in 96-well plates at a predetermined density.

-

Drug Treatment: Add varying concentrations of this compound to the wells. Include a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for formazan (B1609692) crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Ribonucleotide Reductase Activity Assay

-

Cell Lysate Preparation: Prepare cell extracts from treated and untreated cells.

-

Reaction Mixture: Set up a reaction mixture containing the cell lysate, a radiolabeled substrate (e.g., [¹⁴C]CDP), a reducing agent (e.g., dithiothreitol), ATP, and magnesium acetate.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Separation: Separate the deoxyribonucleotide product from the ribonucleotide substrate using chromatography (e.g., thin-layer chromatography).

-

Quantification: Quantify the amount of radiolabeled deoxyribonucleotide formed to determine the enzyme activity.

Apoptosis Assays

-

Cytochrome c Release:

-

Fractionate the cells to separate the mitochondrial and cytosolic components.

-

Use Western blotting to detect the presence of cytochrome c in the cytosolic fraction. An increase in cytosolic cytochrome c indicates its release from the mitochondria.

-

-

Caspase Activity Assay:

-

Lyse the cells to release cellular proteins.

-

Use a commercially available kit that contains a specific substrate for caspase-3 or caspase-9 linked to a colorimetric or fluorometric reporter.

-

Measure the signal generated upon cleavage of the substrate by the active caspase.

-

Antioxidant Activity

The initial literature search did not yield specific studies detailing the antioxidant properties of this compound, the ribonucleotide reductase inhibitor. It is important to distinguish this compound from "Trimidox," a veterinary medicine containing trimethoprim (B1683648) and sulfadoxine, which has antibacterial properties.[2][3][4] The biological activity of this compound appears to be primarily centered on its inhibition of DNA synthesis and induction of apoptosis. Further research would be required to investigate any potential antioxidant effects.

References

Unlocking the Therapeutic Promise of Trimidox Hydrochloride: A Technical Guide for Early-Stage Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimidox hydrochloride, a potent and specific inhibitor of ribonucleotide reductase, is emerging as a compound of significant interest in preclinical research. This technical guide provides a comprehensive overview of the early-stage investigations into its therapeutic potential, focusing on its mechanism of action, and applications in oncology and immunology. Detailed experimental protocols, quantitative data from key studies, and visualizations of its molecular interactions are presented to facilitate further research and development.

Introduction

Trimidox, also known by its chemical name N,3,4,5-tetrahydroxy-benzenecarboximidamide and identifier VF 233, is a small molecule that targets a critical enzyme in DNA synthesis.[1] Unlike the veterinary antibacterial agent of the same name, which is a combination of trimethoprim (B1683648) and sulfadoxine, the research compound Trimidox is a specific inhibitor of ribonucleotide reductase (RR).[1][2][3] This enzyme is essential for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA.[4][5] As RR activity is significantly elevated in proliferating cells, particularly cancer cells, it represents a prime target for therapeutic intervention.[2][6][7] Early research suggests Trimidox may offer a more potent and less toxic alternative to existing RR inhibitors like hydroxyurea (B1673989).[8]

Mechanism of Action

Trimidox exerts its primary effect through the inhibition of ribonucleotide reductase, leading to the depletion of the deoxyribonucleoside triphosphate (dNTP) pool necessary for DNA replication and repair.[4][6] This disruption of DNA synthesis preferentially affects rapidly dividing cells.

Beyond its direct enzymatic inhibition, Trimidox has been shown to induce apoptosis (programmed cell death) in cancer cells.[2][4] This process is mediated through the activation of caspases, a family of proteases crucial for the execution of apoptosis.[4] Studies in human promyelocytic leukemia (HL-60) cells have demonstrated that Trimidox-induced apoptosis is associated with an increase in the expression of the c-myc oncogene.[2][4] Furthermore, Trimidox may also exert its effects by inhibiting the phosphorylation of NFκB, a key regulator of inflammatory responses.[8]

Therapeutic Potential

Preclinical studies have highlighted the therapeutic potential of Trimidox in several areas, primarily in oncology and immunology.

Antineoplastic Activity

Trimidox has demonstrated significant antileukemic properties. In vitro studies using human promyelocytic leukemia HL-60 cells have shown that Trimidox inhibits cell growth with an IC50 of 35 μM.[9] This inhibitory effect is attributed to the induction of apoptosis.[2]

Furthermore, Trimidox exhibits synergistic effects when used in combination with other chemotherapeutic agents. For instance, pre-incubation with Trimidox was found to enhance the incorporation of Ara-C (cytarabine) into the DNA of HL-60 cells, thereby potentiating its anti-cancer effects.[6] This suggests a potential role for Trimidox in combination therapies to improve treatment efficacy.[6]

Immunosuppressive and Anti-inflammatory Effects

Trimidox has shown promise as an inhibitor of allogeneic inflammatory responses, which are central to conditions like graft-versus-host disease (GVHD).[8] In mixed lymphocyte reaction (MLR) assays, Trimidox inhibited T-cell proliferation and the production of a range of inflammatory cytokines, including IL-2, IL-4, IL-6, IL-10, IL-13, IFN-γ, and TNF-α.[8][10] This broad-spectrum cytokine inhibition suggests a potential therapeutic application in mitigating immune-mediated pathologies.[8]

Activity in Retroviral-Induced Disease

In a murine model of retrovirus-induced lymphoproliferative disease, short-term treatment with Trimidox led to a significant reversal of the disease's pathophysiology.[11] Notably, Trimidox demonstrated more effective activity and significantly less bone marrow toxicity compared to the established ribonucleotide reductase inhibitor, hydroxyurea.[11]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on Trimidox.

Table 1: In Vitro Efficacy of Trimidox

| Assay | Cell Line/System | Concentration | Effect | Reference |

| Cell Growth Inhibition | HL-60 | 35 µM | IC50 | [9] |

| T-Cell Proliferation | Allogeneic MLR | 25 µM | 40-45% inhibition | [8] |

| 50 µM | 40-45% inhibition | [8] | ||

| 100 µM | 75-80% inhibition | [8] | ||

| Cytokine Inhibition | Allogeneic MLR | 25 µM | IL-10: ~40% inhibition | [8] |

| IL-13: ~60% inhibition | [8] | |||

| IL-4: ~90% inhibition | [8] | |||

| Ara-C Potentiation | HL-60 | 75 µM | 1.51-fold increase in Ara-C incorporation | [6] |

| 100 µM | 1.89-fold increase in Ara-C incorporation | [6] |

Experimental Protocols

This section provides an overview of the methodologies used in the preclinical evaluation of Trimidox.

Cell Culture and Viability Assays

-

Cell Lines: Human promyelocytic leukemia HL-60 cells are a common model for in vitro cancer studies.

-

Culture Conditions: Cells are typically cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assay (MTT Assay):

-

Seed cells in 96-well plates and treat with varying concentrations of Trimidox.

-

After the desired incubation period (e.g., 16 hours), add MTT solution (0.5 mg/ml) to each well and incubate for 4 hours.

-

Solubilize the resulting formazan (B1609692) crystals with DMSO.

-

Measure the absorbance at 595 nm using a microplate reader to determine the extent of cell viability.[12]

-

Mixed Lymphocyte Reaction (MLR)

The MLR is an ex vivo method to assess a drug's impact on T-cell activation and proliferation.

-

Cell Preparation: Isolate responder T-cells (e.g., from B10.D2 mice spleens) and irradiated non-T-cell stimulators (e.g., from BALB/c mice).

-

Co-culture: Culture responder and stimulator cells together in 96-well plates in RPMI 1640 medium.

-

Treatment: Add Trimidox at various concentrations (e.g., 25 µM, 50 µM, 100 µM) to the cultures.

-

Proliferation Assessment: After a 6-day incubation at 37°C and 5% CO2, quantify cell proliferation using a spectrophotometric method.[10]

-

Cytokine Analysis: Collect supernatants from the cultures to measure cytokine levels using appropriate immunoassays (e.g., ELISA).

Apoptosis Assays

The induction of apoptosis by Trimidox can be assessed through various methods:

-

Morphological Analysis: Observing characteristic changes in cell morphology, such as cell shrinkage and membrane blebbing, using microscopy.

-

DNA Condensation: Staining cells with DNA-binding dyes like Hoechst 33342 to visualize nuclear condensation.

-

Annexin V Staining: Using flow cytometry to detect the externalization of phosphatidylserine, an early marker of apoptosis.

-

DNA Fragmentation Analysis: Detecting the cleavage of DNA into a characteristic ladder pattern using gel electrophoresis.

-

Western Blotting: Analyzing the cleavage of key apoptotic proteins like poly(ADP-ribose)polymerase (PARP) and gelsolin.

Future Directions and Conclusion

References

- 1. scbt.com [scbt.com]

- 2. Trimidox, an inhibitor of ribonucleotide reductase, induces apoptosis and activates caspases in HL-60 promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. theclinivex.com [theclinivex.com]

- 4. Buy Trimidox | 95933-74-7 [smolecule.com]

- 5. Ribonucleotide reductase - Wikipedia [en.wikipedia.org]

- 6. Trimidox, an inhibitor of ribonucleotide reductase, synergistically enhances the inhibition of colony formation by Ara-C in HL-60 human promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Inhibition of allogeneic inflammatory responses by the Ribonucleotide Reductase Inhibitors, Didox and Trimidox - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Short-term treatment with novel ribonucleotide reductase inhibitors Trimidox and Didox reverses late-stage murine retrovirus-induced lymphoproliferative disease with less bone marrow toxicity than hydroxyurea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Multitarget drugs as potential therapeutic agents for alzheimer’s disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Studies of Trimidox Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the in vitro evaluation of Trimidox hydrochloride, a compound identified as 3,4,5-trihydroxybenzamidoxime, a potent ribonucleotide reductase inhibitor. This document outlines methodologies for assessing its cytotoxic, antioxidant, and anti-inflammatory properties.

Overview of this compound (3,4,5-trihydroxybenzamidoxime)

Trimidox (3,4,5-trihydroxybenzamidoxime) is a ribonucleotide reductase inhibitor that has shown potential as an anti-neoplastic and anti-inflammatory agent. Its mechanism of action involves the inhibition of the rate-limiting enzyme in the de novo synthesis of deoxynucleoside triphosphates, which is crucial for DNA synthesis and repair. This activity leads to the induction of apoptosis in cancer cells and the suppression of T-cell proliferation and inflammatory cytokine production. The phenolic structure of Trimidox also suggests potential antioxidant activity through free radical scavenging.

Experimental Protocols

Assessment of Cytotoxicity

This protocol details the determination of the cytotoxic effects of this compound on a human cancer cell line using a colorimetric MTT assay.

Experimental Workflow for Cytotoxicity Assessment

Application Notes and Protocols for Trimidox Hydrochloride in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimidox hydrochloride (CAS 95933-74-7), also known as VF 233, is a potent and specific inhibitor of ribonucleotide reductase (RNR).[1] This enzyme is critical for the de novo synthesis of deoxyribonucleotides, the essential building blocks for DNA replication and repair. By inhibiting RNR, Trimidox effectively depletes the intracellular pool of deoxyribonucleoside triphosphates (dNTPs), leading to the suppression of DNA synthesis. This mechanism makes Trimidox a subject of significant interest in cancer research, as rapidly proliferating cancer cells are highly dependent on RNR activity. Inhibition of this pathway ultimately leads to cell cycle arrest and apoptosis (programmed cell death).[2][3] These application notes provide detailed protocols for the dissolution and use of this compound in cell culture experiments.

Data Presentation

Solubility and Storage of Trimidox

For optimal results and reproducibility, it is crucial to properly dissolve and store this compound. The following table summarizes the solubility and recommended storage conditions.

| Parameter | Value | Reference |

| Molecular Weight | 184.15 g/mol | [2] |

| Solubility in DMSO | ≥20 mg/mL | [4] |

| Solubility in Dimethyl Formamide | ~20 mg/mL | [2] |

| Aqueous Solubility | Sparingly soluble | [2] |

| Storage of Solid Compound | -20°C | [2] |

| Storage of Stock Solution (in DMSO) | -20°C (for up to 6 months) | General laboratory practice |

| Storage of Aqueous Working Solution | Use immediately; do not store for more than one day | [2] |

Experimental Protocols

Protocol for Preparation of this compound Stock and Working Solutions

This protocol outlines the steps for preparing a sterile, high-concentration stock solution of this compound in DMSO and its subsequent dilution to a working concentration for cell culture experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

-

Sterile, pyrogen-free pipette tips

-

Vortex mixer

-

Cell culture medium appropriate for your cell line

-

Sterile serological pipettes and centrifuge tubes

Procedure:

1. Preparation of a 10 mM this compound Stock Solution in DMSO:

a. Aseptically weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.84 mg of this compound (Molecular Weight = 184.15 g/mol ).

b. Transfer the powder to a sterile microcentrifuge tube.

c. Add the appropriate volume of cell culture grade DMSO to achieve a final concentration of 10 mM. For 1.84 mg of Trimidox, add 1 mL of DMSO.

d. Vortex the tube thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

e. Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

f. Store the aliquots at -20°C.

2. Preparation of a Working Solution in Cell Culture Medium:

a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

b. Determine the final concentration of this compound required for your experiment. Effective concentrations can range from 25 µM to 100 µM, with a reported IC50 of 35 µM in HL-60 cells.[4][5]

c. Perform a serial dilution of the stock solution in your complete cell culture medium to achieve the desired final concentration. Important: To avoid precipitation, add the DMSO stock solution to the cell culture medium and mix immediately. Do not exceed a final DMSO concentration of 0.5% in your culture, as higher concentrations can be toxic to cells.

d. Use the prepared working solution immediately for your cell culture experiments. Do not store aqueous working solutions.

Mandatory Visualizations

Experimental Workflow for this compound Solution Preparation

Caption: Workflow for preparing this compound solutions.

Signaling Pathway of this compound

Caption: this compound's mechanism of action.

References

- 1. Cell culture dmso | Sigma-Aldrich [sigmaaldrich.com]

- 2. Trimidox, an inhibitor of ribonucleotide reductase, induces apoptosis and activates caspases in HL-60 promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trimidox, an inhibitor of ribonucleotide reductase, synergistically enhances the inhibition of colony formation by Ara-C in HL-60 human promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Trimidox Hydrochloride Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimidox (B1662404), a specific ribonucleotide reductase inhibitor, is a compound of interest in various research and development settings.[1] Understanding its solubility in commonly used laboratory solvents is critical for the design and execution of in vitro and in vivo studies. These application notes provide a summary of the solubility of trimidox hydrochloride in Dimethyl Sulfoxide (DMSO), ethanol, and Phosphate-Buffered Saline (PBS), along with a generalized protocol for determining solubility.

Data Presentation: Solubility of this compound

The following table summarizes the known solubility of this compound in DMSO, ethanol, and PBS.

| Solvent | Solubility |

| DMSO | 2 mg/mL[2][3] |

| Ethanol | 0.25 mg/mL[2] |

| PBS (pH 7.2) | 5 mg/mL[2] |

Mechanism of Action

Trimidox is an antibacterial agent. Its mechanism of action, often in combination with sulfadoxine, involves the sequential blockade of bacterial metabolism.[4] Specifically, it is known to inhibit dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolic acid (THF). THF is a vital precursor in the pathway for synthesizing thymidine, which is essential for bacterial DNA synthesis.[5][6][7] By inhibiting this pathway, trimidox effectively halts bacterial growth.

Caption: Mechanism of action of Trimidox.

Experimental Protocols: Determination of Compound Solubility

The following is a generalized protocol for determining the solubility of a chemical compound like this compound. This protocol is based on common laboratory practices for solubility assessment.

Objective: To determine the maximum concentration of a compound that can be dissolved in a specific solvent at a given temperature.

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO)

-

Ethanol

-

Phosphate-Buffered Saline (PBS), pH 7.2

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the desired solvent (DMSO, ethanol, or PBS) in a series of vials. The amount of solid added should be more than what is expected to dissolve to ensure a saturated solution is formed.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature for a predetermined period (e.g., 24 hours) to reach equilibrium. A shaker or rotator can be used for this purpose.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully collect the supernatant, ensuring that no solid particles are transferred. Alternatively, the supernatant can be filtered through a syringe filter (e.g., 0.22 µm) to remove any undissolved material.

-

-

Quantification of Dissolved Compound:

-

Prepare a series of standard solutions of known concentrations of this compound in the respective solvent.

-

Dilute the saturated supernatant to a concentration that falls within the linear range of the standard curve.

-

Analyze the diluted supernatant and the standard solutions using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Construct a standard curve by plotting the analytical signal (e.g., absorbance or peak area) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted supernatant by interpolating its analytical signal on the standard curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted supernatant by multiplying the determined concentration by the dilution factor. This value represents the solubility of this compound in the specific solvent under the experimental conditions.

-

Caption: Workflow for solubility determination.

References

- 1. scbt.com [scbt.com]

- 2. Trimidox (hydrochloride) Exclusive CAS#: 95933-75-8 [m.chemicalbook.com]

- 3. Trimidox (hydrochloride) Exclusive CAS#: 95933-75-8 [chemicalbook.com]

- 4. drugs.com [drugs.com]

- 5. Trimethoprim - Wikipedia [en.wikipedia.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

Recommended Storage Conditions for Trimidox Hydrochloride Stock Solutions

Introduction

Trimidox, a brand name for a veterinary medication, is a combination of trimethoprim (B1683648) and sulfadoxine. However, the query for "Trimidox hydrochloride" most likely refers to the hydrochloride salt of trimethoprim, a widely used bacteriostatic antibiotic. Trimethoprim functions by inhibiting dihydrofolate reductase, an enzyme crucial for the synthesis of folic acid in bacteria. This document provides detailed application notes and protocols for the preparation and storage of trimethoprim hydrochloride stock solutions to ensure their stability and efficacy for research purposes.

Data Presentation

Proper storage of trimethoprim hydrochloride is essential to maintain its chemical integrity and biological activity. The following tables summarize the recommended storage conditions for the solid compound and its stock solutions in various solvents.

Table 1: Recommended Storage Conditions for Solid Trimethoprim Hydrochloride

| Parameter | Recommendation |

| Temperature | 4°C |

| Atmosphere | Sealed container, protect from moisture |

| Light | Protect from light |

Table 2: Recommended Storage Conditions for Trimethoprim Hydrochloride Stock Solutions

| Solvent | Concentration | Storage Temperature | Duration |

| DMSO | 50 mg/mL | -80°C | 6 months |

| DMSO | 50 mg/mL | -20°C | 1 month |

| Oral Mix & Oral Mix SF | 10 mg/mL | 4°C or 25°C | Up to 92 days[1][2][3] |

Table 3: Solubility of Trimethoprim and Trimethoprim Hydrochloride

| Compound | Solvent | Solubility |

| Trimethoprim Hydrochloride | DMSO | ≥ 5 mg/mL (15.30 mM)[4] |

| Trimethoprim | Ethanol | Soluble[5] |

| Trimethoprim | Water | Sparingly soluble[5] |

| Trimethoprim | N,N-dimethylacetamide:Propylene glycol (52:48) | 50 mg/mL[6] |

Experimental Protocols

Protocol 1: Preparation of Trimethoprim Hydrochloride Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of trimethoprim hydrochloride in DMSO for long-term storage.

Materials:

-

Trimethoprim hydrochloride powder

-

Anhydrous DMSO (Dimethyl sulfoxide)

-

Sterile, conical-bottom polypropylene (B1209903) tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Equilibrate the trimethoprim hydrochloride powder to room temperature before opening the vial to prevent condensation.

-

Weigh the desired amount of trimethoprim hydrochloride powder in a sterile tube.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 50 mg/mL solution, add 1 mL of DMSO to 50 mg of powder).

-

Vortex the tube vigorously until the powder is completely dissolved. Gentle warming (up to 60°C) and sonication can be used to aid dissolution.[4]

-

Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.

-